molecular formula C9H9BrN2O4 B2514448 N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide CAS No. 1351780-67-0

N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide

Cat. No.: B2514448
CAS No.: 1351780-67-0
M. Wt: 289.085
InChI Key: GYZGWKNYJYJBLK-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methoxy-6-nitrophenyl)acetamide is a halogenated aromatic acetamide derivative characterized by a bromine atom at the 4-position, a methoxy group at the 2-position, and a nitro group at the 6-position on the benzene ring (Fig. 1). Its molecular formula is C₉H₈BrN₂O₄, with a molecular weight of 321.08 g/mol . The compound has been historically cataloged under CAS No. 2404734-34-3 but is currently listed as a discontinued product, limiting its commercial availability .

Properties

IUPAC Name

N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-5(13)11-9-7(12(14)15)3-6(10)4-8(9)16-2/h3-4H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZGWKNYJYJBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide typically involves the reaction of 4-bromo-2-methoxy-6-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-bromo-2-methoxy-6-nitroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of N-(4-substituted-2-methoxy-6-nitrophenyl)acetamide derivatives.

    Reduction: Formation of N-(4-bromo-2-methoxy-6-aminophenyl)acetamide.

    Oxidation: Formation of N-(4-bromo-2-hydroxy-6-nitrophenyl)acetamide.

Scientific Research Applications

N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and bromo groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Crystallographic Comparisons

Key structural analogs include:

Compound Name Substituents Key Structural Differences Reference
N-(4-Bromophenyl)acetamide Bromine at 4-position; no methoxy/nitro groups Simpler structure; lacks steric and electronic effects from methoxy/nitro groups
N-(4-Chloro-2-nitrophenyl)acetamide Chlorine at 4-position; nitro at 2-position; no methoxy group Halogen substitution (Br vs. Cl) and nitro group position alter electronic distribution
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Additional methylsulfonyl group; chlorine at 4-position Increased steric bulk and electron-withdrawing effects from sulfonyl group
N-(3-Methylbutyl)acetamide Aliphatic N-substituent; no aromatic system Non-aromatic structure; distinct pharmacokinetic properties
  • Bond Length Variations : In N-(4-bromophenyl)acetamide, the C–Br bond length is 1.8907(19) Å , slightly shorter than in N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide (1.91(1) Å ) due to reduced steric strain in the simpler analog .
  • Planarity and Torsion Angles : The nitro group in N-(4-chloro-2-nitrophenyl)acetamide exhibits a torsion angle deviation of -16.7° , similar to the nitro group in the title compound, but methoxy substitution in the latter introduces additional steric hindrance .

Physicochemical and Pharmacological Comparisons

Compound Name Solubility Pharmacological Activity Reference
This compound Limited data (discontinued) No reported bioactivity
N-(4-Hydroxyphenyl)acetamide (Paracetamol) High water solubility Analgesic/antipyretic
2-(4-Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Moderate in organic solvents Antimicrobial (Gram-positive bacteria)
N-(3-Methylbutyl)acetamide Lipophilic Pheromone activity (attracts Polistes wasps)
  • Antimicrobial Activity : Unlike the title compound, acetamide derivatives with sulfonyl-piperazine moieties (e.g., compound 47 from ) exhibit potent Gram-positive antibacterial activity due to enhanced membrane penetration.
  • Analgesic Potential: N-(4-Hydroxyphenyl)acetamide (paracetamol) shares the acetamide backbone but lacks halogenation, highlighting the importance of substituent polarity in CNS drug design .

Biological Activity

N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including case studies, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activity. The presence of a bromo group, methoxy group, and nitro group on the phenyl ring enhances its reactivity and interaction with biological targets. The acetamide moiety also plays a crucial role in modulating its pharmacological properties.

The biological effects of this compound are largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, leading to modulation of various biochemical pathways. The methoxy and bromo groups influence the compound's binding affinity and specificity towards its targets, potentially enhancing its efficacy as an antimicrobial or anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. For instance, compounds derived from this structure have been evaluated for their ability to inhibit bacterial growth using the turbidimetric method .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundCandida albicans128 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Sulforhodamine B (SRB) assays revealed that this compound exhibits significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundMCF7 (breast cancer)15.5
Control (Doxorubicin)MCF7 (breast cancer)0.5

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates. The results indicated that modifications in the chemical structure significantly influenced the antimicrobial efficacy, with certain derivatives showing enhanced activity compared to the parent compound.
  • Case Study on Anticancer Properties : Another investigation assessed the anticancer properties of this compound in MCF7 cells. The study highlighted that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential for further development as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to evaluate its unique properties:

Table 3: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
N-(4-chloro-2-methoxyphenyl)acetamideLowModerate
N-(4-fluoro-2-nitrophenyl)acetamideModerateLow

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